molecular formula C18H25NO8 B601417 Ciclopirox beta-D-Glucuronide CAS No. 79419-54-8

Ciclopirox beta-D-Glucuronide

Cat. No. B601417
CAS RN: 79419-54-8
M. Wt: 383.4
InChI Key:
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Description

Ciclopirox beta-D-Glucuronide is a metabolite of Ciclopirox . It has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .


Molecular Structure Analysis

Ciclopirox beta-D-Glucuronide has a molecular formula of C18H25NO8 . It contains 54 bonds in total, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

Ciclopirox beta-D-Glucuronide has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .

Scientific Research Applications

Antifungal Activity and Mechanism of Action

Ciclopirox is a broad-spectrum antimicrobial with significant activity against dermatophytes, yeasts, nondermatophyte molds, and certain gram-positive and negative bacteria, including resistant strains of Staphylococcus aureus. Its fungicidal activity is attributed to chelating trivalent cations and inhibiting metal-dependent enzymes critical for microbial cell processes. This unique action provides a low potential for the development of resistance in pathogenic fungi (Bohn & Kraemer, 2000).

Pharmacokinetics and Metabolism

Ciclopirox undergoes glucuronidation as its main metabolic pathway, leading to the formation of ciclopirox glucuronide derivatives. This metabolism is significant in pharmacokinetic studies, such as those involving rabbits, where it was observed that ciclopirox is largely transformed into glucuronide derivatives after administration (Coppi & Silingardi, 1992).

Anticancer Properties

Ciclopirox has shown potential as an anticancer agent. It exhibits antileukemia effects, particularly in inhibiting the growth of glucocorticoid-resistant T-cell acute lymphoblastic leukemia cells. This is associated with downregulation of intracellular ferritin and inhibition of the β-catenin-c-Myc signaling pathway (Jianrong Wu et al., 2016). Moreover, it has demonstrated antitumor activity in various cancer cell lines, including breast, colon, and rhabdomyosarcoma cells, by inhibiting cell proliferation and inducing apoptosis (Hongyu Zhou et al., 2010).

Novel Therapeutic Applications

Ciclopirox's potential for repurposing in cancer treatment is being explored. For instance, its inhibitory effect on the mTOR pathway, in combination with parthenolide, enhances its antileukemia activity. This novel function of ciclopirox might be significant for its antileukemic effect (Sen et al., 2013). Additionally, studies on a prodrug form, fosciclopirox, are being conducted for the treatment of urothelial cancers, highlighting the evolving therapeutic applications of ciclopirox and its derivatives (Weir et al., 2019).

Safety And Hazards

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to get medical advice/attention if feeling unwell .

Future Directions

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . It has been used for fungal skin infections and vaginal candidiasis, and more recently, it has been clinically investigated in seborrhoeic dermatitis and onychomycosis . Future research may focus on further exploring its potential uses and improving its efficacy and safety profile .

properties

IUPAC Name

(3R,6R)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13?,14-,15?,16?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBPTSPRUYTJLL-OIJGMWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675766
Record name 6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl beta-L-glycero-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciclopirox beta-D-Glucuronide

CAS RN

79419-54-8
Record name 6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl beta-L-glycero-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ciclopirox beta-D-Glucuronide
Reactant of Route 2
Ciclopirox beta-D-Glucuronide
Reactant of Route 3
Ciclopirox beta-D-Glucuronide
Reactant of Route 4
Ciclopirox beta-D-Glucuronide
Reactant of Route 5
Ciclopirox beta-D-Glucuronide
Reactant of Route 6
Ciclopirox beta-D-Glucuronide

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